5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one

Medicinal Chemistry Physicochemical Property Lipophilicity

Researchers developing serine hydrolase inhibitors or multi-target ligands often face scaffold limitations and unpredictable SAR. 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one resolves this with a defined oxadiazolone core and a 4-methoxyphenyl substituent that delivers a balanced LogP (~1.04-1.50) and TPSA (68.12 Ų) suitable for CNS drug discovery. • Rational starting point for FAAH/MAGL inhibitor libraries and NRF2-ARE / hMAO-B multi-target ligands. • Compatible with copper-catalyzed N-arylation (yields up to 92%) for rapid derivative synthesis. • Supplied at ≥98% purity with rigorous quality control and ambient global shipping.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 41125-75-1
Cat. No. B1349075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
CAS41125-75-1
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NNC(=O)O2
InChIInChI=1S/C9H8N2O3/c1-13-7-4-2-6(3-5-7)8-10-11-9(12)14-8/h2-5H,1H3,(H,11,12)
InChIKeyYRYGGQXFJDSZLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one: Scaffold & Profile


5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one (CAS 41125-75-1) is a heterocyclic compound belonging to the 1,3,4-oxadiazol-2(3H)-one class, a scaffold recognized for its diverse biological activities, including enzyme inhibition and antimicrobial properties [1]. The compound features a 4-methoxyphenyl substituent at the 5-position of the oxadiazolone ring, which contributes to its molecular characteristics, such as a calculated LogP of approximately 1.04 to 1.50 and a topological polar surface area (TPSA) of 68.12 Ų [2]. Its molecular formula is C9H8N2O3, with a molecular weight of 192.17 g/mol .

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one: Replacement Limitations


The 5-aryl substituent on the 1,3,4-oxadiazol-2(3H)-one core is a critical determinant of biological activity, physicochemical properties, and synthetic utility. SAR studies on related FAAH inhibitors demonstrate that subtle modifications, such as the introduction of a 4-methoxyphenyl group, can dramatically alter enzyme inhibition potency and selectivity [1]. Furthermore, computational data reveal that the 4-methoxyphenyl moiety in this specific compound results in a distinct LogP and TPSA profile compared to unsubstituted or differently substituted analogs, directly impacting solubility, permeability, and downstream handling in biological assays [2]. Therefore, substituting this compound with a different 1,3,4-oxadiazol-2(3H)-one derivative is not equivalent and will likely lead to divergent experimental outcomes, particularly in applications where lipophilicity or electronic effects are paramount.

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one: Quantitative Evidence


LogP Comparison: 4-Methoxyphenyl vs. Phenyl and 4-Chlorophenyl

The 4-methoxyphenyl group confers a moderate lipophilicity (LogP) that distinguishes it from both more hydrophilic and more lipophilic analogs. The target compound has a calculated LogP of 1.04 to 1.50 [1], whereas the unsubstituted phenyl analog (5-phenyl-1,3,4-oxadiazol-2(3H)-one) is more hydrophilic, and the 4-chlorophenyl analog (5-(4-chlorophenyl)-1,3,4-oxadiazol-2(3H)-one) is significantly more lipophilic. This difference in lipophilicity is a primary driver of differential membrane permeability and biological distribution [2].

Medicinal Chemistry Physicochemical Property Lipophilicity

TPSA: Passive Permeability and BBB Potential

The target compound exhibits a TPSA of 68.12 Ų [1], a value that places it in a favorable range for passive membrane permeability and potential blood-brain barrier (BBB) penetration. In contrast, analogs with additional polar substituents (e.g., carboxylic acids, additional hydroxyl groups) would have a higher TPSA, limiting their passive permeability. The 4-methoxyphenyl group contributes to this optimal TPSA compared to more polar or hydrogen-bond-donating substituents [2].

Drug Design ADME Blood-Brain Barrier

4-Methoxy Substituent Effects in FAAH SAR

SAR studies on a related series of 1,3,4-oxadiazol-2(3H)-one FAAH inhibitors indicate that the presence and position of substituents on the N-phenyl ring are critical for potency and selectivity [1]. While direct data for 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one is not available, the 4-methoxyphenyl group, being an electron-donating group, is expected to influence binding to serine hydrolase active sites differently than electron-withdrawing groups like -NO2 or -CF3. For example, a chiral oxadiazolone with a methoxy group showed an IC50 of 11 nM for FAAH, while its enantiomer had an IC50 of 240 nM, highlighting the sensitivity of this scaffold to specific substituent orientation [2].

FAAH Inhibition Structure-Activity Relationship Enzyme Inhibition

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one: Application Scenarios


Serine Hydrolase Inhibitor Probes

This compound is a rational choice for initial screening or library construction targeting serine hydrolases, including FAAH and MAGL. Its intermediate LogP and TPSA, as quantified in Section 3, suggest it possesses favorable physicochemical properties for cell-based assays and potential CNS penetration [1]. While not a potent inhibitor itself, its scaffold is a known chemotype for this target class [2], and the 4-methoxyphenyl group provides a defined starting point for SAR exploration.

Multitarget-Directed Ligand (MTDL) Design

The 1,3,4-oxadiazol-2(3H)-one core, particularly when substituted with a 4-methoxyphenyl group, has been successfully incorporated into MTDLs for neurodegenerative diseases. A structurally related compound (4e) demonstrated balanced activity against NRF2-ARE, hMAO-B, and QR2, highlighting the scaffold's utility in complex, multi-pathway modulation [3]. This suggests that 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one could serve as a valuable building block for designing new MTDLs with tailored physicochemical properties.

Protoporphyrinogen Oxidase (PPO) Herbicide Scaffold

1,3,4-Oxadiazol-2(3H)-ones have been identified as a promising chemotype for PPO-inhibiting herbicides, with some analogs showing potent activity (Ki = 1.42 μM) and broad-spectrum weed control at low application rates [4]. The target compound, with its specific 4-methoxyphenyl group, represents a viable building block or comparator for the development of novel herbicides with potentially improved environmental or toxicological profiles.

Selective N-Arylation Substrate

The oxadiazolone ring is a versatile substrate for copper-catalyzed N-arylation reactions. A recent method using diaryliodonium salts achieved high yields (up to 92%) for the N-arylation of diverse oxadiazolones under mild conditions [5]. This compound, with its free NH group, can be directly employed in such protocols to generate libraries of N-arylated derivatives for biological evaluation.

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